

# An In-depth Technical Guide to the Structure and Stereochemistry of L-Iditol

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## Compound of Interest

Compound Name: *L-Iditol*

Cat. No.: B1674375

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This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and key physicochemical properties of **L-Iditol**. It is intended for researchers, scientists, and professionals in the field of drug development and carbohydrate chemistry. This document includes detailed experimental protocols for the characterization of **L-Iditol** and visual representations of its structure and metabolic significance.

## Introduction to L-Iditol

**L-Iditol** is a naturally occurring sugar alcohol (or alditol) and is the L-enantiomer of iditol. As a hexitol, it possesses a six-carbon chain with a hydroxyl group attached to each carbon atom. Its chemical formula is  $C_6H_{14}O_6$ .<sup>[1]</sup> **L-Iditol** is found in various plants and is also a known human and fungal metabolite.<sup>[2]</sup> In metabolic pathways, it is a substrate for the enzyme **L-iditol 2-dehydrogenase**, which plays a role in fructose and mannose metabolism.<sup>[3]</sup> Due to its properties as a polyol, it has potential applications in the food industry as a sugar substitute and in the pharmaceutical industry as an excipient.<sup>[1]</sup>

## Physicochemical and Stereochemical Properties

The structural and stereochemical identity of **L-Iditol** defines its physical and chemical behavior. As a chiral molecule, its optical activity is a key characteristic. The IUPAC name for **L-Iditol** is (2S,3R,4R,5S)-hexane-1,2,3,4,5,6-hexol, which precisely describes the spatial arrangement of its hydroxyl groups.<sup>[3]</sup>

## Data Presentation: Quantitative Properties of L-Iditol

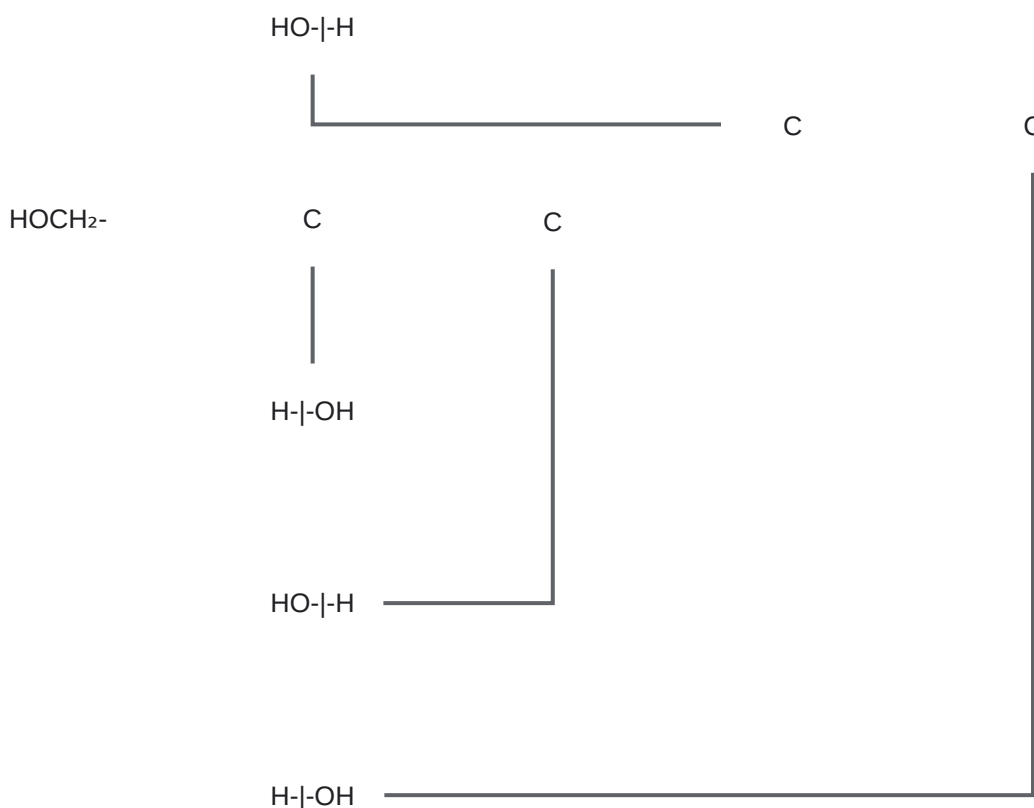
The following table summarizes the key quantitative data for **L-Iditol**.

Property	Value	Reference(s)
Molecular Formula	C <sub>6</sub> H <sub>14</sub> O <sub>6</sub>	[1]
Molecular Weight	182.17 g/mol	[1]
IUPAC Name	(2S,3R,4R,5S)-hexane-1,2,3,4,5,6-hexol	[3]
CAS Number	488-45-9	[1]
Appearance	White/Off-White Crystalline Solid	[1]
Melting Point	77 °C	[1]
Boiling Point	235.55°C (rough estimate)	[1]
Solubility	Slightly soluble in Water, DMSO, and Methanol	[1]
Optical Rotation ([α] <sub>D</sub> )	-3 ° (c=1, H <sub>2</sub> O)	[1]

## Structural Visualization

The following diagrams illustrate the chemical structure and a key metabolic reaction of **L-Iditol**.

-CH<sub>2</sub>OH



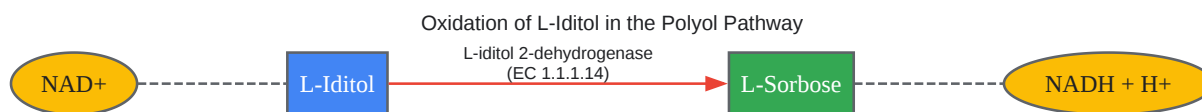
Fischer Projection of L-Iditol  
(2S,3R,4R,5S)-hexane-1,2,3,4,5,6-hexol

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A 2D diagram representing the Fischer projection of the **L-Iditol** molecule.

## Metabolic Pathway Involvement

**L-Iditol** is a key intermediate in the polyol pathway, where it is oxidized by **L-iditol 2-dehydrogenase** (also known as sorbitol dehydrogenase) to L-sorbose.[2][3] This reaction is a part of the broader fructose and mannose metabolism.[3]



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The enzymatic conversion of **L-Iditol** to L-Sorbose.

## Experimental Protocols

The structural elucidation and characterization of **L-Iditol** rely on several analytical techniques. Below are detailed protocols for key experiments.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for determining the chemical structure of **L-Iditol** in solution by providing information about the connectivity and stereochemistry of its atoms.

- Objective: To obtain <sup>1</sup>H and <sup>13</sup>C NMR spectra of **L-Iditol** to confirm its structure and stereochemical configuration.
- Equipment and Materials:
  - NMR Spectrometer (e.g., 400 MHz or higher)
  - 5 mm NMR tubes
  - **L-Iditol** sample
  - Deuterated solvent (e.g., D<sub>2</sub>O or DMSO-d<sub>6</sub>)
  - Pipettes and vials
- Protocol:
  - Sample Preparation: Dissolve 5-10 mg of **L-Iditol** in approximately 0.6 mL of D<sub>2</sub>O in a clean vial. Vortex briefly to ensure complete dissolution.

- Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.
- Spectrometer Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent.
- Shimming: Perform automatic or manual shimming to optimize the magnetic field homogeneity.
- $^1\text{H}$  NMR Acquisition:
  - Acquire a standard 1D proton spectrum.
  - Use a pulse program with water suppression if using  $\text{D}_2\text{O}$ .
  - Typical parameters: spectral width of 12 ppm, 16-32 scans, relaxation delay of 2 seconds.
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire a proton-decoupled 1D carbon spectrum.
  - Typical parameters: spectral width of 200 ppm, 1024 or more scans (due to lower natural abundance of  $^{13}\text{C}$ ), relaxation delay of 2-5 seconds.
- 2D NMR (Optional but Recommended):
  - Acquire a COSY (Correlation Spectroscopy) spectrum to establish H-H correlations and an HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate protons with their directly attached carbons.
- Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.
- Spectral Analysis: Integrate the  $^1\text{H}$  signals and assign peaks based on chemical shifts, coupling constants, and correlations from 2D spectra to confirm the (2S,3R,4R,5S) stereochemistry.

## X-ray Crystallography

X-ray crystallography provides the definitive solid-state structure of a molecule, offering precise bond lengths, bond angles, and conformational details.

- Objective: To determine the three-dimensional crystal structure of **L-Iditol**.
- Equipment and Materials:
  - Single-crystal X-ray diffractometer
  - Goniometer head and mounting loops
  - Cryostream for low-temperature data collection
  - High-purity **L-Iditol**
  - Crystallization solvents (e.g., water, ethanol, isopropanol)
  - Crystallization plates (e.g., hanging drop or sitting drop vapor diffusion)
- Protocol:
  - Crystallization:
    - Prepare a saturated solution of **L-Iditol** in a suitable solvent or solvent mixture.
    - Set up crystallization trials using vapor diffusion. A common method is to place a drop of the **L-Iditol** solution on a coverslip and invert it over a well containing a precipitant solution (e.g., a higher concentration of a miscible solvent like ethanol).
    - Allow the setup to equilibrate at a constant temperature (e.g., 4°C or room temperature) until single crystals form (days to weeks).
  - Crystal Mounting:
    - Carefully select a well-formed single crystal (typically >0.1 mm in all dimensions) under a microscope.

- Mount the crystal on a loop, often coated with a cryoprotectant (e.g., paratone-N oil or glycerol) to prevent ice formation.
- Flash-cool the crystal in the cryostream (typically at 100 K).
- Data Collection:
  - Mount the crystal on the diffractometer.
  - Center the crystal in the X-ray beam.
  - Collect a series of diffraction images by rotating the crystal in the X-ray beam.
- Data Processing:
  - Integrate the diffraction spots to determine their intensities.
  - Scale and merge the data to create a final reflection file.
- Structure Solution and Refinement:
  - Solve the phase problem using direct methods or other algorithms to generate an initial electron density map.
  - Build an atomic model into the electron density map.
  - Refine the model against the experimental data to improve the fit and obtain the final structure, including atomic coordinates, bond lengths, and angles.

## Polarimetry

Polarimetry is used to measure the optical rotation of a chiral substance, which is a fundamental property for distinguishing between enantiomers.

- Objective: To measure the specific rotation of **L-Iditol** and confirm its enantiomeric identity.
- Equipment and Materials:
  - Polarimeter

- Sample cell (typically 1 decimeter in path length)
- Sodium lamp (for D-line at 589 nm)
- Analytical balance
- Volumetric flask
- **L-Iditol** sample
- Solvent (e.g., deionized water)
- Protocol:
  - Instrument Warm-up: Turn on the polarimeter and the sodium lamp and allow them to warm up for at least 10-15 minutes for stabilization.
  - Sample Preparation:
    - Accurately weigh a precise amount of **L-Iditol** (e.g., 100 mg).
    - Dissolve the sample in a precise volume of deionized water (e.g., 10 mL in a volumetric flask) to obtain a known concentration (c, in g/mL).
  - Blank Measurement:
    - Fill the polarimeter cell with the pure solvent (deionized water).
    - Place the cell in the polarimeter and take a reading. This is the zero or blank reading.
  - Sample Measurement:
    - Rinse the cell with a small amount of the **L-Iditol** solution and then fill it completely, ensuring no air bubbles are present.
    - Place the sample cell in the polarimeter and measure the observed angle of rotation ( $\alpha$ ).
  - Calculation of Specific Rotation:



- Calculate the specific rotation  $[\alpha]$  using the formula:  $[\alpha] = \alpha / (l \times c)$  where:
  - $\alpha$  is the observed rotation in degrees.
  - $l$  is the path length of the cell in decimeters (dm).
  - $c$  is the concentration of the solution in g/mL.
- The temperature and wavelength should also be reported (e.g.,  $[\alpha]^{20D}$ ). A negative value confirms the levorotatory nature of **L-Iditol**.

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## References

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- 2. L-Iditol 2-Dehydrogenase - MeSH - NCBI [ncbi.nlm.nih.gov]
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